2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. The compound’s unique arrangement of nitrogen atoms within the heterocyclic rings allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
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Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core
Reagents: Hydrazine derivatives, β-diketones or β-ketoesters
Conditions: Acidic or basic medium, reflux
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Step 2: Functionalization
Reagents: Phenylhydrazine, acetic anhydride
Conditions: Reflux, followed by purification
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Step 3: Acetamide Formation
Reagents: m-Toluidine, acetic anhydride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Varies depending on the desired product
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Reduction: : Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or other functional groups.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Typically carried out in an inert atmosphere
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles, or electrophiles
Conditions: Depends on the specific substitution reaction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A well-known BTK inhibitor with a similar pyrazolo[3,4-d]pyrimidine core.
Ruxolitinib: A JAK inhibitor with a related structure.
Tofacitinib: Another JAK inhibitor with a comparable mechanism of action.
Uniqueness
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct binding properties and selectivity for certain kinases. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJNOXLASGAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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